Megalomicin

Antiparasitic drug discovery Chagas disease Trypanosoma cruzi

Megalomicin is a macrolide antibiotic complex, first isolated in 1969 from Micromonospora megalomicea, comprising primarily four components: megalomicins A, B, C1, and C2. Structurally, it shares the same aglycone core as erythromycin but is distinguished by the addition of a unique deoxyamino sugar, α-L-megosamine, at the C-6 hydroxyl position.

Molecular Formula C44H80N2O15
Molecular Weight 877.1 g/mol
Cat. No. B10785579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegalomicin
Molecular FormulaC44H80N2O15
Molecular Weight877.1 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O
InChIInChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34?,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1
InChIKeyLRWRQTMTYVZKQW-KXDJUOJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Megalomicin: A Macrolide Antibiotic with a Unique Deoxyamino Sugar for Research and Development


Megalomicin is a macrolide antibiotic complex, first isolated in 1969 from Micromonospora megalomicea, comprising primarily four components: megalomicins A, B, C1, and C2 [1][2]. Structurally, it shares the same aglycone core as erythromycin but is distinguished by the addition of a unique deoxyamino sugar, α-L-megosamine, at the C-6 hydroxyl position [2][3]. This structural divergence expands its therapeutic diversity to include not only antibacterial activity but also documented antiparasitic and antiviral properties [2].

Why Megalomicin Cannot Be Simply Substituted with Erythromycin or Other Common Macrolides


Generic substitution of megalomicin with other 14-membered macrolides like erythromycin or clarithromycin is not scientifically valid due to fundamental differences in both molecular structure and resultant biological activity. The defining feature of megalomicin is the presence of a unique α-L-megosamine sugar moiety, which is not found in erythromycin or any other clinically used macrolide [1]. This structural difference confers a distinct, non-ribosomal mechanism of action related to intra-Golgi transport inhibition, which is responsible for its potent antiparasitic and antiviral activities—properties that are negligible or absent in comparator macrolides [1][2]. Furthermore, the pharmacokinetic profile of megalomicin, characterized by significantly higher and more prolonged serum levels in animal models compared to erythromycin, presents a separate value proposition for research applications, particularly those requiring extended exposure or injectable formulations via its phosphate salt [3].

Quantitative Evidence for Megalomicin's Differentiation in Antiparasitic, Pharmacokinetic, and Physicochemical Research


Potent Antiparasitic Activity Against Trypanosoma cruzi, a Property Not Present in Erythromycin

Megalomicin exhibits potent, direct activity against the epimastigote stage of Trypanosoma cruzi, with an IC50 of 0.2 μg/ml, and completely blocks replication of the clinically relevant intracellular amastigote form at 5 μg/ml in a murine macrophage model [1]. This antiparasitic effect is attributed to its inhibition of intra-Golgi vesicular transport, a mechanism not shared by erythromycin [1].

Antiparasitic drug discovery Chagas disease Trypanosoma cruzi Intra-Golgi transport inhibition

Superior Oral Pharmacokinetic Profile in Canine Models Compared to Erythromycin

In dogs dosed orally, megalomicin A demonstrates a significantly improved pharmacokinetic profile over erythromycin, with higher peak serum levels and a much greater duration in the bloodstream [1][2]. Additionally, megalomicin A base was shown to be non-emetic in dogs, addressing a common gastrointestinal side effect associated with erythromycin [2].

Pharmacokinetics Macrolide antibiotics Drug delivery Veterinary pharmacology

Enhanced Aqueous Solubility of Megalomicin Potassium Phosphate for Injectable Formulation Research

Megalomicin A base, like many macrolides, has poor water solubility. Conversion to its potassium phosphate salt (Megalomicin Potassium Phosphate [USAN]) significantly enhances aqueous solubility, a critical factor for developing injectable or other parenteral formulations [1][2]. This derivative was specifically investigated as a water-soluble salt, with initial toxicity and tolerance studies indicating promise for use as a new injectable antibiotic [1].

Drug formulation Solubility enhancement Parenteral administration Physicochemistry

Unique Megosamine Sugar Moieity as a Target for Biosynthetic Engineering of Novel Analogues

The biosynthesis of megalomicin's unique α-L-megosamine sugar is encoded within a specific 48 kb segment of its biosynthetic gene cluster [1][2]. This pathway was successfully expressed heterologously in Saccharopolyspora erythraea, resulting in the conversion of erythromycin to megalomicin [1]. This demonstrates that the megosamine biosynthetic machinery can be used as a module to modify the structure and activity of other polyketide scaffolds, offering a platform for combinatorial biosynthesis to generate novel macrolide analogues.

Natural product biosynthesis Genetic engineering Polyketide synthase Combinatorial biosynthesis

Optimal Research and Development Applications for Megalomicin Based on Differentiated Evidence


Lead Compound for Antiparasitic Drug Discovery Programs

Given its potent, direct activity against T. cruzi (IC50 = 0.2 μg/ml) and its unique intra-Golgi transport inhibition mechanism, megalomicin is an ideal candidate as a lead compound in drug discovery campaigns targeting Chagas disease and other kinetoplastid infections [5]. This is supported by the quantitative antiparasitic data that clearly differentiates it from standard antibacterial macrolides [5].

Pharmacological Tool for In Vivo Studies Requiring Sustained Drug Exposure

For researchers conducting in vivo studies (particularly in canine or rodent models) where maintaining therapeutic drug levels is crucial, megalomicin's documented superior pharmacokinetic profile—higher peak serum levels and extended duration compared to erythromycin—makes it a strategically advantageous choice [5][4]. Its non-emetic property in dogs further supports its use in long-term or gastrointestinal-focused studies [4].

Development of Injectable Macrolide Formulations

The enhanced aqueous solubility of megalomicin potassium phosphate, compared to the poorly soluble free base, provides a direct and validated solution for formulating injectable or other parenteral dosage forms [5][4]. Initial safety and tolerability studies of this salt form support its investigation as a new injectable antibiotic, making it a strategic choice for pharmaceutical formulation scientists [5].

Combinatorial Biosynthesis and Metabolic Engineering

The characterized 48 kb megalomicin biosynthetic gene cluster, including the complete pathway for the unique megosamine sugar, offers a valuable set of genetic parts for metabolic engineering [5]. The demonstrated heterologous production of megalomicin in an erythromycin-producing host provides a robust platform for creating novel macrolide analogues with potentially improved or altered activities through combinatorial biosynthesis [5].

Technical Documentation Hub

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39 linked technical documents
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